3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole
CAS No.: 1240580-51-1
Cat. No.: VC11729025
Molecular Formula: C10H6Br2F3N3
Molecular Weight: 384.98 g/mol
* For research use only. Not for human or veterinary use.
![3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole - 1240580-51-1](/images/structure/VC11729025.png)
Specification
CAS No. | 1240580-51-1 |
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Molecular Formula | C10H6Br2F3N3 |
Molecular Weight | 384.98 g/mol |
IUPAC Name | 3,5-dibromo-1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole |
Standard InChI | InChI=1S/C10H6Br2F3N3/c11-8-16-9(12)18(17-8)5-6-2-1-3-7(4-6)10(13,14)15/h1-4H,5H2 |
Standard InChI Key | CXYWSZICGNTZLB-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NC(=N2)Br)Br |
Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NC(=N2)Br)Br |
Introduction
Structural and Molecular Characteristics
Core Triazole Framework
The 1,2,4-triazole ring system consists of a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. In 3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole, bromine atoms occupy the 3 and 5 positions of the triazole ring, while a benzyl group substituted with a trifluoromethyl (–CF₃) moiety at the meta position is attached to the nitrogen at position 1. The molecular formula is C₁₀H₇Br₂F₃N₃, with a molecular weight of 400.99 g/mol.
Electronic and Steric Effects
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Bromine Substituents: The electron-withdrawing nature of bromine increases the ring’s electrophilicity, facilitating nucleophilic substitution reactions at the 3 and 5 positions .
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Trifluoromethyl Group: The –CF₃ group induces strong electron-withdrawing effects via its inductive properties, enhancing the compound’s lipophilicity and metabolic stability.
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Benzyl Linkage: The benzyl group provides steric bulk, potentially influencing binding interactions in biological systems.
Synthetic Pathways and Optimization
Key Synthetic Routes
The synthesis of 3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole typically involves multi-step protocols:
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Triazole Ring Formation:
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Bromination:
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Benzylation:
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Alkylation of the triazole nitrogen with 3-(trifluoromethyl)benzyl bromide in the presence of a base (e.g., K₂CO₃) completes the synthesis.
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Industrial-Scale Considerations
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Continuous Flow Reactors: Improve yield and safety by maintaining precise temperature control during exothermic bromination steps.
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Purification: Recrystallization from ethanol/water mixtures or column chromatography ensures high purity (>95%) .
Chemical Reactivity and Functionalization
Dominant Reaction Pathways
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Nucleophilic Substitution:
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Electrophilic Aromatic Substitution:
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The electron-deficient triazole ring undergoes nitration or sulfonation at remaining carbon positions under strong acidic conditions.
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Reductive Dehalogenation:
Physicochemical Properties and Stability
Solubility and Partitioning
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LogP: Estimated at 3.2 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., DMSO) for in vitro assays .
Thermal and Oxidative Stability
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Melting Point: ~120–125°C (decomposition observed above 150°C) .
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Oxidative Resistance: Stable under ambient conditions but degrades in the presence of strong oxidizers (e.g., KMnO₄).
Industrial and Research Applications
Pharmaceutical Development
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Lead Compound: For antitubercular and antifungal drug discovery .
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Prodrug Potential: Bromine atoms serve as handles for further functionalization to improve pharmacokinetics.
Material Science
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Ligand in Coordination Chemistry: The triazole nitrogen atoms can coordinate to transition metals, forming complexes with catalytic or luminescent properties.
Comparative Analysis of Related Compounds
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